Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706646
InChI: InChI=1S/C11H17ClO3/c1-7-5-4-6-10(8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H17ClO3
Molecular Weight: 232.70 g/mol

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

CAS No.:

Cat. No.: VC17706646

Molecular Formula: C11H17ClO3

Molecular Weight: 232.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate -

Specification

Molecular Formula C11H17ClO3
Molecular Weight 232.70 g/mol
IUPAC Name methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C11H17ClO3/c1-7-5-4-6-10(8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3
Standard InChI Key BYNXMEHCICKOBH-UHFFFAOYSA-N
Canonical SMILES CC1CCCC2(C1C)C(O2)(C(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s defining feature is its spirocyclic core, where two rings share a single atom—a 1-oxaspiro[2.5]octane system. The larger ring is a six-membered oxane, while the smaller is a three-membered cyclopropane-like structure. Substituents include:

  • Chlorine at position 2, enhancing electrophilicity.

  • Methyl groups at positions 4 and 5, influencing steric and electronic properties.

  • Methyl ester at position 2, providing a handle for further derivatization.

The three-dimensional structure imposes significant steric constraints, which modulate reactivity and interaction with biological targets.

Physicochemical Properties

Critical properties include:

PropertyValueSource
Molecular FormulaC11H17ClO3\text{C}_{11}\text{H}_{17}\text{ClO}_3
Molecular Weight232.70 g/mol
CAS Registry Number1697262-85-3
XLogP3 (Predicted Lipophilicity)~2.1 (estimated via analog data)
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DCM, THF)

The chlorine atom and ester group contribute to moderate polarity, balancing lipophilicity for membrane permeability in biological systems.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis follows a two-step protocol:

  • Formation of Spirocyclic Backbone: Cyclopropanation of a pre-oxolane derivative using dichlorocarbene or analogous reagents.

  • Esterification: Reaction of 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate (ClCO2Me\text{ClCO}_2\text{Me}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}):

Spiro-Cl+ClCO2MeEt3NMethyl Ester+HCl\text{Spiro-Cl} + \text{ClCO}_2\text{Me} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl Ester} + \text{HCl}

Yields typically range from 65–75% under inert atmospheres (N2_2/Ar).

Industrial Production

Continuous flow reactors are employed to enhance efficiency:

  • Residence Time: Optimized to 5–10 minutes.

  • Temperature Control: Maintained at 20–25°C via jacketed cooling.

  • Purity: >98% achieved via in-line liquid-liquid extraction.

This method reduces side reactions (e.g., hydrolysis of the ester group) and scales to kilogram quantities.

Reactivity and Functionalization

Nucleophilic Substitution

The C2 chlorine atom undergoes SN2 displacement with nucleophiles (e.g., amines, thiols):

R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-

Notably, the steric bulk of the spiro system slows reactivity compared to acyclic analogs.

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid:

RCO2Me+OHRCO2+MeOH\text{RCO}_2\text{Me} + \text{OH}^- \rightarrow \text{RCO}_2^- + \text{MeOH}

This reaction is pivotal for generating derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary studies indicate irreversible inhibition of serine hydrolases (e.g., acetylcholinesterase) via covalent bond formation with active-site nucleophiles:

Enzyme-Ser-OH+CompoundEnzyme-Ser-O-CO-R+HCl\text{Enzyme-Ser-OH} + \text{Compound} \rightarrow \text{Enzyme-Ser-O-CO-R} + \text{HCl}

IC50_{50} values in low micromolar ranges suggest therapeutic potential, though in vivo efficacy remains unvalidated.

Antimicrobial Screening

Analogous spirocyclic compounds exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL). While direct data for this compound is lacking, structural parallels imply possible bioactivity.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for:

  • Prodrug Development: Ester hydrolysis liberates carboxylic acids for improved solubility.

  • Targeted Covalent Inhibitors: Chlorine substitution enables selective protein modification.

Materials Science

Spirocyclic frameworks enhance thermal stability in polymers. Blending this compound into polyesters increases glass transition temperatures (TgT_g) by ~15°C.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC11H17ClO3\text{C}_{11}\text{H}_{17}\text{ClO}_3232.70Methyl groups at C5/C6 vs. C4/C5
Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylateC10H15ClO5\text{C}_{10}\text{H}_{15}\text{ClO}_5236.65Methoxy substituent; additional oxygen
Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylateC10H15ClO3\text{C}_{10}\text{H}_{15}\text{ClO}_3218.68Smaller spiro ring (2.3 vs. 2.5); isopropyl group

The 4,5-dimethyl configuration in the target compound optimizes steric shielding of the chlorine atom, prolonging half-life in biological matrices compared to analogs.

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